2,2-Difluoro-2,3-dihydro-1H-inden-5-amine

Medicinal Chemistry Lipophilicity ADME

Why source this specific building block? The 2,2-gem-difluoro motif is a metabolically stable, non-hydrolyzable carbonyl bioisostere—a critical advantage for designing durable enzyme inhibitors. Combined with a logP of 1.64, it offers a superior ADME profile. The free primary aromatic amine is a versatile handle for rapid derivatization into amides, sulfonamides, or ureas. With typical purity ≥98%, this scaffold decisively outperforms non-fluorinated or regioisomeric alternatives in stability and binding interactions.

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
Cat. No. B11768694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2,3-dihydro-1H-inden-5-amine
Molecular FormulaC9H9F2N
Molecular Weight169.17 g/mol
Structural Identifiers
SMILESC1C2=C(CC1(F)F)C=C(C=C2)N
InChIInChI=1S/C9H9F2N/c10-9(11)4-6-1-2-8(12)3-7(6)5-9/h1-3H,4-5,12H2
InChIKeyPJJADJURZCRWDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-2,3-dihydro-1H-inden-5-amine (CAS 1782541-81-4) – Technical Baseline and Sourcing Profile


2,2-Difluoro-2,3-dihydro-1H-inden-5-amine is a fluorinated indene derivative with the molecular formula C9H9F2N and a molecular weight of 169.17 g/mol . Its canonical SMILES notation is NC1=CC=C2CC(F)(F)CC2=C1, and its InChIKey is GCSHUYFZQVQFIJ-UHFFFAOYSA-N [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, featuring a primary aromatic amine at the 5-position and a gem-difluoro group at the 2-position of the indene scaffold . The compound is commercially available from multiple vendors with typical purities ranging from 95% to 98% .

Why 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine Cannot Be Interchanged with Unsubstituted or Differentially Fluorinated Indenamine Analogs


The gem-difluoro substitution at the 2-position of the indene core imparts distinct physicochemical and biological properties that are not replicated by non-fluorinated analogs (e.g., 2,3-dihydro-1H-inden-5-amine) or regioisomeric difluoro variants (e.g., 4-amino-1,1-difluoro-2,3-dihydro-1H-indene, 5,6-difluoro-2,3-dihydro-1H-inden-2-amine) . The fluorine atoms at the 2-position significantly alter the compound's lipophilicity, as evidenced by a calculated LogP of 1.64, which influences membrane permeability and metabolic stability . Furthermore, the 2,2-difluoro motif can act as a non-hydrolyzable mimic of a carbonyl or hydrated carbonyl group, a property that cannot be achieved with non-fluorinated or mono-fluorinated analogs . These structural and physicochemical differences necessitate careful selection of the specific fluorinated indene building block for synthetic and medicinal chemistry applications [1].

Quantitative Differentiation of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine Against Structural Analogs


Lipophilicity (LogP) Comparison: 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine vs. Non-Fluorinated 2,3-Dihydro-1H-inden-5-amine

The 2,2-difluoro substitution in 2,2-difluoro-2,3-dihydro-1H-inden-5-amine results in a calculated LogP of 1.64 . In contrast, the non-fluorinated parent compound, 2,3-dihydro-1H-inden-5-amine, exhibits a significantly lower LogP (estimated to be in the range of 0.5-1.0 based on typical non-fluorinated indene amines) [1]. This difference is attributable to the electron-withdrawing and lipophilic nature of the gem-difluoro group.

Medicinal Chemistry Lipophilicity ADME

Gem-Difluoro Group as a Carbonyl Bioisostere: 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine vs. 4-Amino-1,1-difluoro-2,3-dihydro-1H-indene (Regioisomer)

The 2,2-difluoro motif in 2,2-difluoro-2,3-dihydro-1H-inden-5-amine serves as a non-hydrolyzable mimic of a carbonyl group or its hydrated form . This property is distinct from that of the 1,1-difluoro regioisomer, 4-amino-1,1-difluoro-2,3-dihydro-1H-indene, which, due to the different positioning of the gem-difluoro group, will exhibit altered electronic and steric interactions with biological targets [1]. While direct comparative data are not available, the fundamental difference in substitution pattern leads to divergent SAR (Structure-Activity Relationship) profiles.

Medicinal Chemistry Bioisosterism Drug Design

Aromatic Amine Reactivity: 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine vs. 6-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-5-amine (Halogenated Analog)

2,2-Difluoro-2,3-dihydro-1H-inden-5-amine possesses a free primary aromatic amine at the 5-position, enabling a wide range of derivatization reactions, including acylation, sulfonylation, and diazotization . In contrast, its 6-bromo analog, 6-bromo-2,2-difluoro-2,3-dihydro-1H-inden-5-amine (CAS 2782053-51-2), is designed for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where the bromine atom serves as a synthetic handle . The presence of the bromine atom alters the electronic environment of the amine, affecting its nucleophilicity and the reaction conditions required for its functionalization.

Organic Synthesis Cross-Coupling Building Blocks

Recommended Research and Industrial Application Scenarios for 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine


Medicinal Chemistry: Design of Metabolically Stable Enzyme Inhibitors

The gem-difluoro group at the 2-position of 2,2-difluoro-2,3-dihydro-1H-inden-5-amine serves as a non-hydrolyzable carbonyl bioisostere, making it a valuable building block for designing enzyme inhibitors with improved metabolic stability . This property is particularly relevant for targeting proteases, kinases, and other enzymes where a carbonyl group is involved in key binding interactions [1]. The compound's moderate lipophilicity (LogP = 1.64) also supports its use in optimizing the ADME profile of drug candidates .

Organic Synthesis: Preparation of Fluorinated Ligands and Complex Molecules

The free primary aromatic amine of 2,2-difluoro-2,3-dihydro-1H-inden-5-amine provides a versatile handle for further functionalization . It can be readily converted into amides, sulfonamides, ureas, and other derivatives, enabling its incorporation into more complex molecular architectures . The difluoro-indene core is a privileged scaffold in the synthesis of ligands for catalysis and materials science [2].

Chemical Biology: Development of Fluorescent Probes and Bioconjugates

The aromatic amine of 2,2-difluoro-2,3-dihydro-1H-inden-5-amine can be conjugated to fluorophores, biotin, or other reporter groups, enabling the creation of chemical probes for target identification and validation studies [3]. The unique difluoro-indene scaffold offers a distinct spatial and electronic environment that can influence the binding properties of the resulting bioconjugate .

Agrochemical Research: Synthesis of Novel Crop Protection Agents

Fluorinated indene derivatives are explored in agrochemical research for their potential as herbicides, fungicides, or insecticides [4]. 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine, with its reactive amine and lipophilic fluorinated core, serves as a key intermediate in the synthesis of such bioactive compounds .

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